molecular formula C19H13BrClN5O2 B2566746 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide CAS No. 1326901-53-4

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2566746
CAS No.: 1326901-53-4
M. Wt: 458.7
InChI Key: FVDRMQOMYKHOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin core substituted at position 2 with a 4-bromophenyl group and at position 5 with an acetamide moiety linked to a 2-chlorophenyl ring. The 4-bromophenyl substituent introduces electron-withdrawing effects, while the 2-chlorophenyl group on the acetamide nitrogen may influence solubility and intermolecular interactions. This compound’s synthesis likely involves coupling 2-(4-bromophenyl)-4-oxopyrazolotriazine with 2-chlorophenylacetic acid derivatives, analogous to methods described for related amides .

Properties

CAS No.

1326901-53-4

Molecular Formula

C19H13BrClN5O2

Molecular Weight

458.7

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C19H13BrClN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27)

InChI Key

FVDRMQOMYKHOQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular structure of the compound is characterized by:

  • A pyrazolo[1,5-d][1,2,4]triazine core .
  • Substituents including bromophenyl and chlorophenyl groups.

The molecular formula is C20H15BrN5O2C_{20}H_{15}BrN_{5}O_{2}, with a molecular weight of approximately 456.3 g/mol. The presence of halogenated phenyl groups may influence its interaction with biological targets and enhance its pharmacological properties .

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-d][1,2,4]triazine class exhibit a range of biological activities:

  • Antitumor Activity : Several studies have reported that derivatives of pyrazolo[1,5-d][1,2,4]triazines possess significant anticancer properties. For instance, compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antiviral Properties : Some derivatives have been studied for their potential to inhibit viral replication. The structural diversity provided by the substituents allows for interaction with viral enzymes or receptors .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. This mechanism is common among related compounds and suggests potential use in treating conditions like inflammation or metabolic disorders .

Anticancer Studies

In a notable study published in PubMed Central, researchers synthesized various pyrazolo[1,5-d][1,2,4]triazine derivatives and evaluated their anticancer activity against human cancer cell lines. The findings indicated that certain modifications to the core structure enhanced cytotoxicity significantly .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Cell cycle arrest
Compound CA549 (Lung)12Enzyme inhibition

Antiviral Activity

A study focused on the antiviral potential of similar pyrazolo derivatives demonstrated that they could inhibit viral replication in vitro. The mechanism was attributed to interference with viral RNA polymerase activity .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : To form the pyrazolo-triazine core.
  • Substitution Reactions : To introduce halogenated phenyl groups.

These synthetic pathways are crucial for optimizing the biological activity of the compound through structural modifications .

Scientific Research Applications

Structural Features

  • Molecular Formula : C20H18BrN5O2
  • Molecular Weight : Approximately 456.3 g/mol
  • Key Functional Groups :
    • Pyrazolo[1,5-d][1,2,4]triazine core
    • Bromophenyl moiety
    • Chlorophenylacetamide group

These structural characteristics are crucial for the compound's reactivity and biological interactions.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo[1,5-d][1,2,4]triazine Core : Cyclization of appropriate precursors.
  • Introduction of the Bromophenyl Group : Substitution reactions using brominated aromatic compounds.
  • Attachment of the Chlorophenylacetamide Moiety : Coupling through amide bond formation.

Optimizing these synthetic routes can enhance yield and purity for research applications.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more intricate molecular structures.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive functional groups.

Biology

Research indicates that compounds with a pyrazolo[1,5-d][1,2,4]triazine structure exhibit diverse biological activities:

  • Anticancer Activity : Studies have shown that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance:
    • A study demonstrated that derivatives significantly inhibited growth in several cancer types through mechanisms such as cell cycle arrest and apoptosis induction .
  • Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in disease progression. It may interact with kinases and other targets critical for cancer development.

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Antimicrobial Properties : Research is ongoing to evaluate its efficacy against various pathogens.
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects that warrant further exploration.

Industry

In industrial settings, the compound is being explored for:

  • Development of New Materials : Its unique properties may lead to innovations in materials science.
  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives containing the pyrazolo[1,5-d][1,2,4]triazine core. The results indicated that certain derivatives significantly inhibited cell growth in breast cancer cell lines through apoptosis induction .

Case Study 2: Enzyme Inhibition Studies

Another research project focused on the enzyme inhibition potential of this compound class. The findings revealed promising results against specific kinases implicated in cancer progression .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is leveraged to introduce diverse functional groups:

Reagent/ConditionsProductKey Observations
Sodium methoxide (NaOMe), DMF, 80°CMethoxy-substituted derivativeRegioselectivity influenced by electron-withdrawing triazine core
Ammonia (NH₃), ethanol, 60°CAmino-substituted analogRequires catalytic CuI for efficient displacement
Thiophenol, K₂CO₃, DMSOPhenylthioether derivativeEnhanced electrophilicity due to adjacent carbonyl groups

Oxidation and Reduction Reactions

The pyrazolo-triazin core and acetamide moiety participate in redox transformations:

Oxidation

  • Reagent : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane

    • Outcome : Epoxidation of double bonds in the triazine ring, confirmed by NMR.

  • Reagent : KMnO₄ under acidic conditions

    • Outcome : Degradation of the acetamide side chain to carboxylic acid.

Reduction

  • Reagent : H₂/Pd-C in ethanol

    • Outcome : Selective reduction of the triazine ring’s C=N bonds, yielding dihydro derivatives.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under varied conditions:

ConditionsProductsNotes
6M HCl, refluxCarboxylic acid + 2-chloroanilineComplete cleavage within 4 hours
NaOH (1M), 60°CSodium carboxylate + amine intermediatePartial hydrolysis observed via HPLC

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed coupling:

Reaction TypeReagents/ConditionsProductYield
Suzuki couplingPd(PPh₃)₄, arylboronic acid, THF, 80°CBiaryl derivatives65–78%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, tolueneAminated analogs52–60%

Cycloaddition Reactions

The triazine ring participates in [3+2] cycloadditions:

  • Reagent : Nitrile oxides (e.g., benzonitrile oxide)

    • Conditions : Toluene, 100°C, 12 hours

    • Product : Isoxazoline-fused triazine derivatives (confirmed by X-ray crystallography) .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Acetamide Substituent Core Structure Key Features
Target Compound C₂₁H₁₆BrClN₅O₂ 509.75* N-(2-chlorophenyl) Pyrazolo[1,5-d][1,2,4]triazin Electron-withdrawing Cl and Br groups; potential for intramolecular H-bonding
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methoxybenzyl)acetamide C₂₁H₁₈BrN₅O₃ 468.31 N-(3-methoxybenzyl) Pyrazolo[1,5-d][1,2,4]triazin Electron-donating OCH₃ group; increased lipophilicity
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide C₁₂H₁₀BrN₃O 292.14 N-(pyrazin-2-yl) Simple acetamide Pyrazine heterocycle; dihedral angle of 54.6° between aromatic rings
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide C₂₂H₁₉BrN₄O 463.32 N-(2-bromo-4-methylphenyl) Pyrazolo[1,5-a]pyrimidin Methyl and phenyl groups on core; higher molecular weight

*Calculated based on analogous structures due to absence of explicit data.

Key Observations:

Acetamide Substituent Effects: The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with the 3-methoxybenzyl substituent in , which is electron-donating. This difference may alter solubility and bioavailability, as methoxy groups enhance lipophilicity, while chloro groups reduce it.

Core Heterocycle Variations: The pyrazolotriazine core (target compound and ) offers a larger π-system compared to the pyrazolopyrimidine core in , which may influence electronic properties and binding affinities in biological targets.

Crystallographic and Conformational Data: In , the dihedral angle between the 4-bromophenyl and pyrazine rings (54.6°) suggests a non-planar conformation, which could reduce crystallinity and enhance solubility compared to more rigid analogs.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical reaction conditions?

The compound can be synthesized via condensation reactions involving substituted triazole or pyrazolo-triazine intermediates. A general method involves refluxing precursors (e.g., 4-amino-triazole derivatives) with substituted benzaldehydes or acetamide derivatives in absolute ethanol with glacial acetic acid as a catalyst. Reaction times typically range from 4–6 hours under reflux, followed by solvent evaporation and purification via recrystallization . Key parameters include stoichiometric ratios (e.g., 1:1 molar equivalents of amine and aldehyde) and temperature control to avoid side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on 1H NMR to identify tautomeric forms (e.g., amine:imine ratios observed at δ 11.20–10.10 ppm) and aromatic proton environments . X-ray crystallography resolves molecular geometry, as demonstrated in related pyrazolo-triazine derivatives, where bond angles and dihedral angles confirm planarity of the heterocyclic core . Mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can tautomeric equilibria (amine vs. imine forms) be quantified and controlled during synthesis?

Tautomerism is influenced by solvent polarity and temperature. For example, in DMSO-d₆, the imine form dominates due to stabilization via hydrogen bonding, whereas in CDCl₃, the amine form is prevalent. Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can track tautomeric shifts, with integration of NH peaks providing quantitative ratios (e.g., 50:50 amine:imine) . Adjusting reaction pH or using non-polar solvents during crystallization can bias the equilibrium toward a desired form .

Q. What experimental design strategies optimize synthesis yield and purity?

Design of Experiments (DoE) is critical. For instance, a central composite design can optimize variables like reaction time, temperature, and catalyst concentration. In flow-chemistry setups, parameters such as residence time and flow rate are tuned to enhance reproducibility and reduce byproducts . Statistical models (e.g., ANOVA) identify significant factors, while HPLC monitors intermediate purity .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

The 4-bromophenyl and 2-chlorophenyl groups enhance lipophilicity and binding affinity to targets like kinase enzymes. Comparative studies with fluoro or methyl analogs reveal that bromine’s electronegativity improves π-π stacking in enzyme active sites, while chlorine at the ortho position sterically hinders off-target interactions. Biological assays (e.g., IC₅₀ in kinase inhibition) should be paired with molecular docking to correlate substituent effects with activity .

Q. How are crystallographic data used to resolve discrepancies in reported molecular geometries?

Single-crystal X-ray diffraction resolves ambiguities in bond lengths and angles. For example, in pyrazolo-triazine derivatives, the pyrazole ring’s dihedral angle with the phenyl group (e.g., 15.2° vs. 22.5° in conflicting reports) is clarified via crystallography. Data deposition in the Cambridge Structural Database (CSD) enables cross-validation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. A meta-analysis should:

  • Compare purity levels (e.g., HPLC chromatograms from vs. less rigorous studies).
  • Normalize data to standard controls (e.g., doxorubicin in anticancer assays).
  • Validate results using orthogonal assays (e.g., Western blotting alongside cell viability tests) .

Methodological Guidance Table

Research ObjectiveRecommended MethodKey ParametersReference
Tautomer quantificationVariable-temperature NMRSolvent, integration of NH peaks
Yield optimizationDoE with flow chemistryResidence time, catalyst loading
Structural validationX-ray crystallographyResolution (<0.8 Å), R-factor
Biological activityKinase inhibition assayIC₅₀, positive controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.